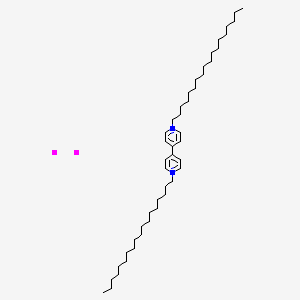
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate): is a silicon-based compound known for its unique chemical structure and properties. It is part of the broader family of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) typically involves the hydrolysis of silane precursors under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of catalysts to facilitate the hydrolysis process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced using hydride sources to yield silanol compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride sources such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various siloxane and silanol derivatives, which have applications in polymer synthesis and surface modification.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and resins. Its unique structure allows for the formation of highly cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is utilized in the development of biocompatible coatings and materials. Its ability to form stable, inert surfaces makes it ideal for applications in medical devices and implants.
Medicine: In medicine, the compound is explored for its potential in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery.
Industry: In industrial applications, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) involves its interaction with various molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymer networks or biological systems. The silicon-oxygen backbone provides structural stability, while the hydroxyl groups offer sites for further functionalization.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Used in the synthesis of silicone polymers and resins.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Employed as a silylating reagent in organic synthesis.
Uniqueness: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) stands out due to its multiple hydroxyl groups, which provide numerous sites for hydrogen bonding and functionalization. This makes it highly versatile for applications requiring strong adhesion, biocompatibility, and stability.
Propiedades
Número CAS |
105201-34-1 |
|---|---|
Fórmula molecular |
H10O13Si4 |
Peso molecular |
330.41 g/mol |
Nombre IUPAC |
[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxy-trihydroxysilyloxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H |
Clave InChI |
MTBNZCSAHFNJID-UHFFFAOYSA-N |
SMILES canónico |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



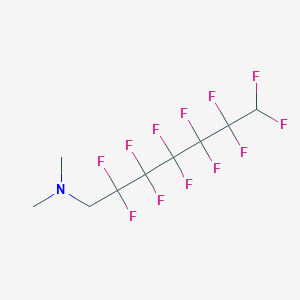
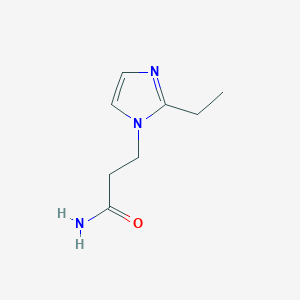
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)

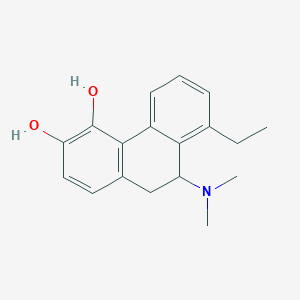
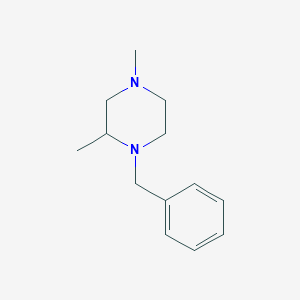
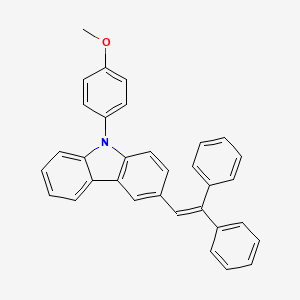

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
